molecular formula C10H14N2O B2864790 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one CAS No. 1231258-34-6

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one

Cat. No.: B2864790
CAS No.: 1231258-34-6
M. Wt: 178.235
InChI Key: PPXSFYFHCAHJSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its isomers and analogs .

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSFYFHCAHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231258-34-6
Record name 4-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-one
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